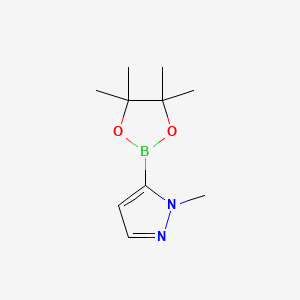
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Cat. No. B1335589
Key on ui cas rn:
847818-74-0
M. Wt: 208.07 g/mol
InChI Key: HLXOVAMYQUFLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232296B2
Procedure details


N-Methylpyrazole (6.0 kg, 1 mol eq, limiting reagent) was charged, followed by anhydrous tetrahydrofuran (84 L, 14 rel vol) and the reaction mixture was cooled to −10° C. n-Hexyllithium (2.3 M solution in hexanes, 23.6 kg, 1.05 mol eq) was charged keeping the temperature below −5° C., followed by a line rinse of iso-hexane (1.2 L, 0.2 rel vol). The reaction mixture was stirred at below −5° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (14.9 kg, 1.1 mol eq) was diluted with anhydrous tetrahydrofuran (6.0 L, 1 rel vol) and was charged to the reaction keeping the temperature below 0° C. A line rinse with anhydrous tetrahydrofuran (3.0 L, 0.5 rel vol) was charged and the reaction mixture was stirred for around 30 minutes. The reaction was warmed to 25° C. A solution of glacial acetic acid (6.6 kg, 1.5 mol eq) in water (36 L, 6 rel vol) was charged to the reaction over about 30 minutes. The reaction mixture was stirred for around 30 minutes. The phases were separated and the organic layer retained. Change of solvent to acetonitrile by distillation afforded the title compound as a solution in acetonitrile. The solution yield of the title compound was determined by GC assay; 1H NMR (d6-DMSO): δ 1.31 (s, 12H), 3.98 (s, 3H), 6.62 (d, 1H, J=1.9 Hz), 7.45 (d, 1H, J=2.1 Hz) ppm.


Quantity
14.9 kg
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.C([Li])CCCCC.C(O[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C.C(O)(=O)C>O1CCCC1.O>[CH3:1][N:2]1[C:6]([B:18]2[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]2)=[CH:5][CH:4]=[N:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
23.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
14.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
6.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
36 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
84 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at below −5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −5° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse of iso-hexane (1.2 L, 0.2 rel vol)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 0° C
|
WASH
|
Type
|
WASH
|
|
Details
|
A line rinse with anhydrous tetrahydrofuran (3.0 L, 0.5 rel vol)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for around 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for around 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Change of solvent to acetonitrile by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

